Dispiro[4.1.4.1]dodecane-6,12-diol
Description
Dispiro[4.1.4.1]dodecane-6,12-diol (hereafter referred to as the dispiro diol) is a rigid, bicyclic diol characterized by its unique spirocyclic architecture. This compound is synthesized via the reduction of dispiro[4.1.4.1]dodecane-6,12-dione (a diketone precursor) using lithium aluminum hydride (LiAlH4) . The spiro arrangement imparts high stereochemical complexity and conformational rigidity, distinguishing it from linear or monocyclic diols.
Properties
CAS No. |
6975-20-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
dispiro[4.1.47.15]dodecane-6,12-diol |
InChI |
InChI=1S/C12H20O2/c13-9-11(5-1-2-6-11)10(14)12(9)7-3-4-8-12/h9-10,13-14H,1-8H2 |
InChI Key |
UXTAELSTMMPOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3(C2O)CCCC3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs and Derivatives
(a) Dispiro[4.1.4.1]dodecane-6,12-dithione
- Molecular Formula : C14H28S2
- Molecular Weight : 260.49 g/mol
- Key Properties: Synthesized from the corresponding diketone via treatment with H2S/HCl/ZnCl2 in methanol . Orange-red, crystalline solid with a pleasant odor and high stability . Reacts with diazomethane to form bis-Δ³-1,3,4-thiadiazolines, which lose nitrogen upon thermolysis to yield diepisulfides .
(b) Dispiro[4.1.4.1]dodecane-6,12-dione
- Molecular Formula : C14H20O2 (inferred from synthesis pathways)
- Key Properties: Undergoes photolysis in CH2Cl2 or methanol to produce cyclopentanone, methylcyclopentanecarboxylate, and other unidentified byproducts . Serves as a precursor for synthesizing the diol via LiAlH4 reduction .
(c) Dodecane-1,12-diol
(d) Terpene-Derived Diols
- 11S-Nootkatone-11,12-diol: Isolated from medicinal plants and studied for anti-amyloidogenic effects in Alzheimer’s models .
Comparative Data Table
Reactivity and Functional Differences
Dispiro Diol vs. Dithione :
- The diol’s hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents, whereas the dithione’s sulfur atoms facilitate nucleophilic reactions (e.g., with diazomethane) .
- The dithione’s stability and color make it useful in photochemical studies, while the diol’s rigidity is advantageous in stereoselective synthesis .
Dispiro Diol vs. Linear Diols :
Dispiro Diol vs. Terpene-Derived Diols :
- Terpene diols exhibit bioactivity (e.g., anti-inflammatory, neuroprotective) due to their natural product origins, whereas the synthetic dispiro diol is primarily explored for materials science .
Q & A
Q. What are the established synthetic routes for Dispiro[4.1.4.1]dodecane-6,12-diol, and how do reaction conditions influence product purity?
The compound can be synthesized via reduction of its dione precursor (e.g., Dispiro[4.1.4.1]dodecane-6,12-dione) using lithium aluminum hydride (LiAlH₄). Reaction conditions such as solvent choice (e.g., dry ether), temperature, and stoichiometry directly impact yield and purity. For example, incomplete reduction may leave residual dione, necessitating chromatographic purification . Characterization via NMR (δ ~1.40 ppm for dione intermediates) and elemental analysis (e.g., C, H, S ratios) is critical to confirm product identity .
Q. How should researchers handle this compound to mitigate safety risks?
The compound poses hazards including skin/eye irritation (H315/H319) and respiratory toxicity (H335). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid contact with incompatible materials like strong acids/oxidizers. First-aid measures include flushing eyes with water for ≥15 minutes and avoiding induced vomiting upon ingestion . Stability under recommended storage (dry, inert atmosphere) minimizes decomposition risks .
Q. What spectroscopic methods are most reliable for characterizing Dispiro[4.1.4.1]dodecane derivatives?
Key techniques include:
- ¹H NMR : Distinct singlet signals (e.g., δ 1.40 ppm for dione derivatives) and multiplet patterns (δ 1.95 ppm for dithione analogs) to confirm spirocyclic geometry .
- IR spectroscopy : Absence/presence of ketone (C=O, ~1700 cm⁻¹) or thione (C=S) stretches to verify functional group transformations .
- Elemental analysis : Matching calculated vs. experimental C/H/S ratios (e.g., 64.27% C, 28.54% S for dithione derivatives) .
Advanced Research Questions
Q. How does photolysis of Dispiro[4.1.4.1]dodecane-6,12-dione affect its structural integrity, and what decomposition products form?
Irradiation in CH₂Cl₂ or methanol leads to cleavage and decarboxylation, yielding cyclopentanone (5–10%) and methylcyclopentanecarboxylate (5%). NMR (δ 1.6–2.0 ppm for aliphatic protons) and IR (1748–1705 cm⁻¹ for ester/ketone groups) are used to track degradation. Unidentified byproducts (up to 33%) suggest competing reaction pathways, requiring LC-MS or GC-MS for resolution .
Q. What computational approaches are effective for modeling the reactivity of this compound in supramolecular systems?
Density functional theory (DFT) can optimize geometry and predict non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). Hirshfeld surface analysis and frontier molecular orbital (FMO) studies reveal electron-rich regions (e.g., hydroxyl groups) as reactive sites. Comparative studies with analogs (e.g., Dispiro[3.1.3⁶.1⁴]decan-1-one) highlight steric and electronic differences influencing binding affinities .
Q. How do structural modifications (e.g., substitution of hydroxyl groups) alter the biological activity of Dispiro[4.1.4.1]dodecane derivatives?
Replacing hydroxyl groups with thiols or amines can enhance membrane permeability or target specificity. For example, methanamine-substituted spiro compounds exhibit interactions with biomolecules like enzymes or receptors, as inferred from molecular docking studies. However, limited in vivo data necessitate further validation .
Q. What contradictions exist in reported synthesis yields for this compound, and how can they be resolved?
Discrepancies in yields (e.g., 78% crude vs. 20% purified dithione) arise from side reactions (e.g., dimerization) and purification challenges. Systematic optimization of reaction parameters (e.g., solvent polarity, catalyst loading) and advanced purification techniques (e.g., preparative HPLC) are recommended to improve reproducibility .
Methodological Guidance
Q. How should researchers design experiments to study the environmental fate of this compound?
Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions, monitoring metabolites via LC-MS. Soil mobility studies should assess adsorption coefficients (Kd) using batch equilibrium methods. Ecotoxicity data (e.g., Daphnia magna LC₅₀) are lacking and require acute/chronic exposure testing .
Q. What strategies are recommended for resolving ambiguities in NMR assignments for spirocyclic compounds?
Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals. Deuterated solvents (e.g., CDCl₃) minimize interference, while variable-temperature NMR can clarify dynamic effects (e.g., ring-flipping). Comparative analysis with structurally similar compounds (e.g., Dispiro[2.0.2.4]decane derivatives) aids in peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
